molecular formula C17H19N3O2 B2744071 (3-(Pyrimidin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone CAS No. 2034278-21-0

(3-(Pyrimidin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

Cat. No. B2744071
CAS RN: 2034278-21-0
M. Wt: 297.358
InChI Key: WXRFZMDUUCLSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of (3-(Pyrimidin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone contributes to its versatility in scientific research. The pyrimidin-2-yloxy and piperidin-1-yl groups are likely key components of its structure.


Chemical Reactions Analysis

While specific chemical reactions involving This compound are not available, compounds with a piperidine nucleus have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

The compound's pharmacokinetics and metabolism have been studied in various species, including rats, dogs, and humans. Notably, PF-00734200, a dipeptidyl peptidase IV inhibitor with a similar structure, shows that the majority of the administered dose is recovered in the urine of dogs and humans and in the feces of rats. Absorption is rapid across species, with the parent drug constituting a significant portion of circulating radioactivity. Metabolism predominantly involves hydroxylation, amide hydrolysis, N-dealkylation, and phase II pathways like glucuronidation. These insights highlight the compound's elimination pathways and potential for human application in treating type 2 diabetes (Sharma et al., 2012).

Antimicrobial Activity

Research has synthesized and tested various derivatives for antimicrobial efficacy. One study focused on synthesizing new pyridine derivatives, demonstrating variable and modest antimicrobial activity against bacteria and fungi. This suggests potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Synthesis of Novel Compounds

Efforts in synthetic chemistry have led to the creation of functionalized novel compounds like 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol. These compounds are synthesized through processes like the ANRORC reaction, indicating the chemical versatility and potential for discovering new pharmacologically active molecules (Sambaiah et al., 2017).

Potential in Diabetes Treatment

Another study highlights the development of a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor, indicating its therapeutic potential in treating type 2 diabetes. This reflects the broader application of such compounds in medicinal chemistry and drug development (Ammirati et al., 2009).

Anticancer and Antimicrobial Agents

Several studies have synthesized compounds with significant anticancer and antimicrobial activities. For example, novel pyrazole derivatives demonstrated higher anticancer activity than doxorubicin, a reference drug. This underlines the potential of such chemical structures in developing treatments for cancer and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

(2-methylphenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-6-2-3-8-15(13)16(21)20-11-4-7-14(12-20)22-17-18-9-5-10-19-17/h2-3,5-6,8-10,14H,4,7,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRFZMDUUCLSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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